molecular formula C12H14BrNO4S B6646959 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

Cat. No.: B6646959
M. Wt: 348.21 g/mol
InChI Key: YLUDPVOFCFIVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a cyclobutane ring, a bromophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common approach is to start with cyclobutane-1-carboxylic acid and introduce the sulfonylamino group through a series of reactions involving bromophenyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:

  • 1-[[(3-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

  • 1-[[(2-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

  • 1-[[(4-Chlorophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

Properties

IUPAC Name

1-[[(4-bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-2-4-10(5-3-9)19(17,18)14-8-12(11(15)16)6-1-7-12/h2-5,14H,1,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUDPVOFCFIVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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